6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane
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Overview
Description
6,6-Dichloro-1-ethoxybicyclo[310]hexane is an organic compound with the molecular formula C8H12Cl2O It is a bicyclic compound featuring a three-membered ring fused to a six-membered ring, with two chlorine atoms and an ethoxy group attached to the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis . This method allows for the formation of the bicyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6,6-Dichloro-1-ethoxybicyclo[31
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmacophore or its derivatives as therapeutic agents.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure and the presence of electron-withdrawing chlorine atoms. These factors can affect the compound’s interaction with reagents and catalysts, leading to various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different substituents.
6,6-Dichloro-1-methoxybicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
6,6-Dichloro-1-propoxy-bicyclo[3.1.0]hexane: Similar structure with a propoxy group.
Uniqueness
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane is unique due to its specific combination of substituents and the resulting chemical properties. The presence of the ethoxy group and two chlorine atoms provides distinct reactivity patterns compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
75906-17-1 |
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Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
6,6-dichloro-1-ethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H12Cl2O/c1-2-11-7-5-3-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
RWEMKQOYDZEILV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCCC1C2(Cl)Cl |
Origin of Product |
United States |
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